N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine
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Overview
Description
N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine typically involves the reaction of 4,6-dichloropyrimidine with hydroxylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Condensation Reactions: It can participate in condensation reactions with various aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alkoxides, and thiols.
Condensation: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst like acetic acid.
Major Products Formed
Substitution Products: Amino-substituted pyrimidines, alkoxy-substituted pyrimidines.
Condensation Products: Schiff bases and other condensation products.
Scientific Research Applications
N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and condensation reactions. It can also form complexes with metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form Schiff bases and its potential biological activity make it a valuable compound in scientific research .
Properties
Molecular Formula |
C5H3Cl2N3O |
---|---|
Molecular Weight |
192.00 g/mol |
IUPAC Name |
N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H3Cl2N3O/c6-3-1-4(7)10-5(9-3)2-8-11/h1-2,11H |
InChI Key |
FBSFRTACYCNXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C=NO)Cl |
Origin of Product |
United States |
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